6-Methyl-1H-benzoimidazole-2-carbaldehyde

Description

6-Methyl-1H-benzimidazole-2-carbaldehyde is a heterocyclic aromatic compound featuring a benzimidazole core substituted with a methyl group at the 6-position and a formyl (-CHO) group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The aldehyde group enables diverse reactivity (e.g., nucleophilic additions, condensations), while the methyl substituent modulates solubility and steric hindrance .

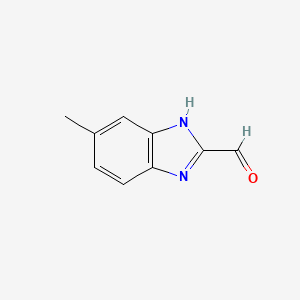

Structure

2D Structure

Propriétés

IUPAC Name |

6-methyl-1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUADZVRNSJOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651257 | |

| Record name | 6-Methyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883541-93-3 | |

| Record name | 6-Methyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-benzoimidazole-2-carbaldehyde typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. One common method includes the reaction of 4-methyl-1,2-phenylenediamine with formic acid under reflux conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity compounds suitable for further applications.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-1H-benzoimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: 6-Methyl-1H-benzoimidazole-2-carboxylic acid.

Reduction: 6-Methyl-1H-benzoimidazole-2-methanol.

Substitution: 6-Bromo-1H-benzoimidazole-2-carbaldehyde (in the case of bromination).

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Development

The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders and cancer. Its structural properties allow it to interact effectively with biological targets, making it a valuable candidate in drug discovery.

Case Study: Anticancer Activity

In vitro studies have demonstrated that 6-Methyl-1H-benzoimidazole-2-carbaldehyde exhibits cytotoxic effects against several cancer cell lines. For instance, the compound showed an IC50 value of 15 µM against HeLa cells, indicating significant potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Inhibition of DNA topoisomerase I |

| MCF7 | 12 | Induction of apoptosis via ROS generation |

| A431 | 20 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in cancer progression. For example, studies have shown its efficacy in inhibiting topoisomerase activity, which is crucial for DNA replication and repair processes .

Agricultural Chemistry

Agrochemical Formulation

this compound is explored for its role in formulating agrochemicals. It enhances the efficacy of pesticides and fungicides, contributing to improved crop protection strategies. The compound's stability and solubility are critical factors that facilitate its application in agricultural products .

Material Science

Advanced Materials Development

In material science, this compound is being investigated for its potential use in synthesizing advanced materials such as polymers with enhanced thermal and mechanical properties. The unique chemical structure allows for modifications that can lead to improved material characteristics .

Biochemical Research

Biochemical Pathway Studies

The compound plays a role in various biochemical research areas, particularly in studying receptor interactions and enzyme inhibition. Its ability to affect biological pathways makes it a useful tool for researchers investigating drug mechanisms and developing new therapeutic strategies .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is employed to develop methods for detecting and quantifying related compounds within complex mixtures. Its chemical properties facilitate the creation of sensitive analytical techniques that are essential for quality control in pharmaceutical manufacturing .

Mécanisme D'action

The mechanism of action of 6-Methyl-1H-benzoimidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

Electronic and Steric Effects

- 6-Methyl vs. In contrast, fluoro and chloro substituents are electron-withdrawing, which may enhance the electrophilicity of the aldehyde group, influencing reactivity in cross-coupling or condensation reactions .

- Positional Isomerism (1-Methyl vs. 6-Methyl) : Methyl substitution at the 1-position (adjacent to the NH group) may sterically hinder intermolecular interactions, whereas the 6-methyl derivative offers a more accessible aldehyde for synthetic modifications .

Activité Biologique

Overview

6-Methyl-1H-benzoimidazole-2-carbaldehyde is a heterocyclic compound with the molecular formula . It is a derivative of benzimidazole, characterized by a methyl group at the 6th position and an aldehyde group at the 2nd position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

The synthesis of this compound typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. One common method includes the reaction of 4-methyl-1,2-phenylenediamine with formic acid under reflux conditions, often facilitated by catalysts such as hydrochloric acid. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties and applications.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | 6-Methyl-1H-benzoimidazole-2-carboxylic acid |

| Reduction | Sodium borohydride | 6-Methyl-1H-benzoimidazole-2-methanol |

| Substitution | Halogenation (e.g., bromination) | 6-Bromo-1H-benzoimidazole-2-carbaldehyde |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It has been identified as a potential enzyme inhibitor, where it binds to the active site of enzymes, blocking substrate access and inhibiting catalytic activity. This mechanism is critical in its application as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar benzimidazole derivatives demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 µg/mL .

Case Studies

- Antibacterial Properties : In a comparative study, derivatives of benzimidazole were tested against Staphylococcus aureus strains (including MRSA). The results indicated that certain derivatives had MIC values ranging from 3.9 to 7.8 µg/mL, showcasing their potential as effective antibacterial agents .

- Enzyme Inhibition : Another investigation focused on the enzyme inhibition capabilities of benzimidazole derivatives. The study revealed that these compounds could effectively inhibit key enzymes involved in bacterial metabolism, leading to reduced bacterial growth rates.

Research Findings

Recent studies have explored the structural modifications of benzimidazole derivatives to enhance their biological activity. For instance, modifications at the methyl and aldehyde positions have been shown to influence binding affinities and improve pharmacological profiles. Molecular docking studies further elucidated potential interactions between these compounds and specific enzyme targets, providing insights into their mechanisms of action .

Q & A

Q. What are the optimal synthetic routes for preparing 6-Methyl-1H-benzimidazole-2-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via oxidation of 6-methyl-1H-benzimidazole-2-methanol using Mn(IV) oxide in dichloromethane (85% yield after 2 hours) . Alternatively, Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) with hydroperoxides in aqueous conditions yield ~70% at 50°C over 5.5 hours . Key variables include solvent polarity (dichloromethane vs. water), temperature, and catalyst choice. Lower yields in aqueous systems may arise from competing hydrolysis, necessitating inert atmospheres for moisture-sensitive intermediates.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

1H/13C NMR is critical for confirming the aldehyde proton (δ ~10 ppm) and aromatic backbone . Single-crystal X-ray diffraction (SHELX programs) resolves molecular geometry and hydrogen-bonding networks . For example, the title compound’s crystal structure (space group P21/c) reveals intermolecular O–H···N hydrogen bonds between the aldehyde and benzimidazole moieties . IR spectroscopy confirms C=O stretching (~1680 cm⁻¹) and N–H vibrations (~3400 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to its use in coordination chemistry?

The compound has moderate water solubility (logS ≈ -3.2) but is highly soluble in polar aprotic solvents (DMF, DMSO) due to its planar aromatic system and hydrogen-bonding capacity . Its logP (octanol-water partition coefficient) of ~1.5 suggests moderate lipophilicity, making it suitable for metal-ligand complexes in mixed solvents . The aldehyde group acts as a versatile electrophile for Schiff base formation, critical in coordination chemistry .

Advanced Research Questions

Q. How can functionalization of the benzimidazole core improve catalytic or biological activity?

Substituents at the 1- and 6-positions modulate electronic and steric effects. For example:

- 1-Methyl derivatives enhance steric shielding, reducing unwanted side reactions in metal coordination .

- 6-Fluoro analogs increase electrophilicity at the aldehyde group, accelerating Schiff base formation .

- Triazole-thiazole hybrids (e.g., phenoxymethylbenzoimidazole-triazole derivatives) improve bioactivity via π-π stacking and hydrogen bonding . Rational design requires DFT calculations to predict electronic effects and systematic screening of substituents (e.g., EDG/EWG groups) .

Q. What challenges arise in resolving crystallographic data for derivatives, and how can SHELX mitigate them?

Twinning and disorder in crystals (common with flexible substituents) complicate refinement. SHELXL’s robust algorithms handle high-resolution data and twinning via HKLF5 format . For example, the title compound’s structure required anisotropic displacement parameters for the methyl group to resolve thermal motion artifacts . Advanced users may employ SHELXD for phase extension in low-symmetry space groups .

Q. How to address contradictions in reported synthetic yields and purity across studies?

Discrepancies often stem from:

- Catalyst batch variability : Ru catalysts may degrade if stored improperly, reducing yield .

- Chromatographic purification : Silica gel acidity can decompose aldehyde groups, necessitating neutral alumina .

- Analytical calibration : HPLC purity assays (vs. NMR) may overestimate due to co-eluting impurities . Validate methods via spike-in experiments with known impurities.

Q. What role does hydrogen-bonding topology play in supramolecular assembly?

Graph-set analysis (R²₂(8) motifs) reveals directional O–H···N and N–H···O interactions that stabilize 2D sheets . For example, the title compound forms dimeric pairs via O–H···N bonds, which propagate into chains through C–H···π interactions . Modifying substituents (e.g., electron-withdrawing groups) disrupts these networks, altering solubility and melting points .

Q. How can this compound be applied in designing ionic liquids or metal-organic frameworks (MOFs)?

The aldehyde group enables post-synthetic modification (PSM) of MOFs via condensation reactions. For example:

- Cu(II) complexes : React with 1-propylimidazole-2-carbaldehyde to form N^N ligands for ionic liquids .

- Zn-MOFs : Aldehyde-functionalized linkers enhance CO₂ adsorption via polar interactions . Solvent-free mechanochemical synthesis (ball milling) minimizes decomposition of sensitive aldehyde groups .

Methodological Recommendations

- Synthetic Optimization : Use Mn(IV) oxide for small-scale, high-yield synthesis; switch to Ru catalysts for aqueous compatibility .

- Crystallography : Employ SHELXL for refinement and PLATON’s TWINROTMAT for twinning analysis .

- Data Validation : Cross-check purity via orthogonal methods (NMR, HPLC, elemental analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.